molecular formula C12H19NO3 B2993880 Methyl 2-(1,2-oxazol-5-yl)octanoate CAS No. 860649-05-4

Methyl 2-(1,2-oxazol-5-yl)octanoate

Cat. No.: B2993880
CAS No.: 860649-05-4
M. Wt: 225.288
InChI Key: JAMJBCJOAAUFPR-UHFFFAOYSA-N
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Description

Methyl 2-(1,2-oxazol-5-yl)octanoate: is an organic compound with the molecular formula C12H19NO3. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1,2-oxazol-5-yl)octanoate typically involves the reaction of an appropriate β-hydroxy amide with a fluorinating agent such as Deoxo-Fluor®. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1,2-oxazol-5-yl)octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 2-(1,2-oxazol-5-yl)octanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(1,2-oxazol-5-yl)octanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole component.

Uniqueness: Methyl 2-(1,2-oxazol-5-yl)octanoate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(1,2-oxazol-5-yl)octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-3-4-5-6-7-10(12(14)15-2)11-8-9-13-16-11/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMJBCJOAAUFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C1=CC=NO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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